4-{(E)-[({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetyl)hydrazono]methyl}benzoic acid
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Overview
Description
4-{(E)-[({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetyl)hydrazono]methyl}benzoic acid is a complex organic compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The presence of the thiadiazole ring and benzylthio groups contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetyl)hydrazono]methyl}benzoic acid involves multiple steps:
Formation of 1,3,4-thiadiazole ring: The thiadiazole ring is typically synthesized by the reaction of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide, or carbon disulfide.
Introduction of benzylthio group: The benzylthio group is introduced by reacting the thiadiazole derivative with benzyl chloride in the presence of a base such as triethylamine.
Formation of the final compound: The final step involves the reaction of the intermediate thiadiazole derivative with 4-formylbenzoic acid in the presence of a suitable catalyst to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetyl)hydrazono]methyl}benzoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Amines, alcohols, triethylamine as base, dichloromethane as solvent.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
4-{(E)-[({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetyl)hydrazono]methyl}benzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules and studying reaction mechanisms.
Medicine: Explored for its anti-inflammatory and anticonvulsant activities, contributing to drug development.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{(E)-[({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetyl)hydrazono]methyl}benzoic acid involves its interaction with various molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in microbial growth, cancer cell proliferation, and inflammatory pathways.
Pathways Involved: It inhibits key enzymes such as DNA gyrase in bacteria, leading to antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
5-(benzylthio)-1,3,4-thiadiazole-2-thiol: Shares the thiadiazole ring and benzylthio group but lacks the hydrazono and benzoic acid moieties.
1-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea: Contains the thiadiazole ring and benzylthio group but has a phenylurea moiety instead of the hydrazono and benzoic acid groups.
Uniqueness
4-{(E)-[({[5-(benzylthio)-1,3,4-thiadiazol-2-yl]thio}acetyl)hydrazono]methyl}benzoic acid is unique due to its combination of the thiadiazole ring, benzylthio group, hydrazono linkage, and benzoic acid moiety.
Properties
Molecular Formula |
C19H16N4O3S3 |
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Molecular Weight |
444.6 g/mol |
IUPAC Name |
4-[(E)-[[2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid |
InChI |
InChI=1S/C19H16N4O3S3/c24-16(21-20-10-13-6-8-15(9-7-13)17(25)26)12-28-19-23-22-18(29-19)27-11-14-4-2-1-3-5-14/h1-10H,11-12H2,(H,21,24)(H,25,26)/b20-10+ |
InChI Key |
JROLTTLPXGHFBL-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=C(C=C3)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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